molecular formula C9H8FNO B8539855 2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

Cat. No. B8539855
M. Wt: 165.16 g/mol
InChI Key: JJUPPHKZNMIUAL-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

This compound was prepared according to a procedure similar to that described in Procedure C. In a 100-mL 3-necked round-bottom flask, s-BuLi (1.3M in hexane 10 mL) was added dropwise into a solution of 2-bromo-5-fluoropyridine (1.76 g, 10.00 mmol, 1.00 equiv) in ethyl ether (20 mL) under −76° C. The resulting solution was stirred for 1 h, then 4-(trimethylsilyl)but-3-yn-2-one (1.54 g, 10.98 mmol, 1.10 equiv) was added. The resulting solution was stirred for 2 h at −76° C. The reaction was then quenched by the addition of 10 mL of NH4Cl (sat., aq.). The resulting solution was extracted with 3×20 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×20 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 2.2 g (crude) of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as brown oil. In a 50-mL round-bottom flask, potassium carbonate (2.8 g, 20.29 mmol, 2.19 equiv) was added batchwise into a solution of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol (2.2 g, 9.27 mmol, 1.00 equiv) in methanol (25 mL). The resulting solution was stirred for 2 h at room temperature. When completed monitored by TLC and LCMS, solvent was concentrated under vacuum. The residue was diluted with 20 mL of water. The resulting solution was extracted with 3×20 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×20 mL of brine. The solids were filtered out. The resulting solution was dried over anhydrous sodium sulfate and concentrated under vacuum, the residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 700 mg (46%) of 2-(5-fluoropyridin-2-yl)but-3-yn-2-ol as a light brown solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]C(CC)C.BrC1C=CC(F)=CN=1.C[Si](C)(C)C#CC(=O)C.C(=O)([O-])[O-].[K+].[K+].[F:29][C:30]1[CH:31]=[CH:32][C:33]([C:36]([OH:44])([C:38]#[C:39][Si](C)(C)C)[CH3:37])=[N:34][CH:35]=1>C(OCC)C.CO>[F:29][C:30]1[CH:31]=[CH:32][C:33]([C:36]([OH:44])([C:38]#[CH:39])[CH3:37])=[N:34][CH:35]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
1.76 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
C[Si](C#CC(C)=O)(C)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)(C#C[Si](C)(C)C)O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 h at −76° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 10 mL of NH4Cl (sat., aq.)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×20 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 1×20 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 2.2 g (crude) of 2-(5-fluoropyridin-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol as brown oil
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 h at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 20 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×20 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with 1×20 mL of brine
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 700 mg (46%) of 2-(5-fluoropyridin-2-yl)but-3-yn-2-ol as a light brown solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC=1C=CC(=NC1)C(C)(C#C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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